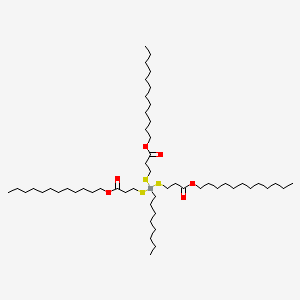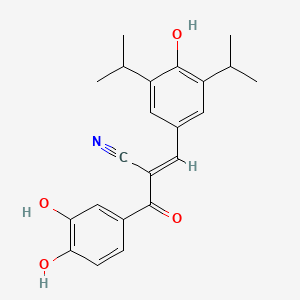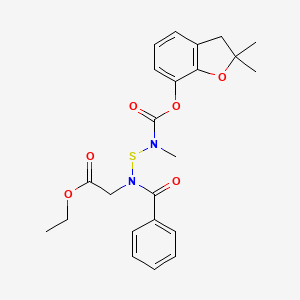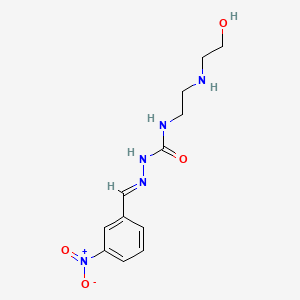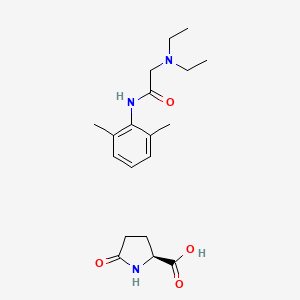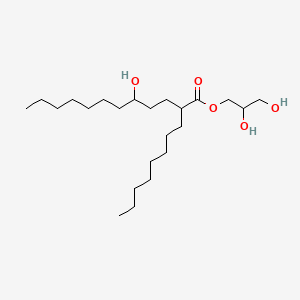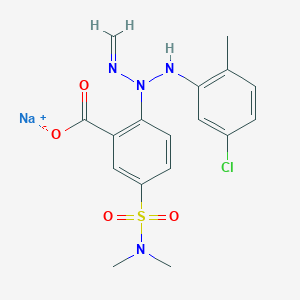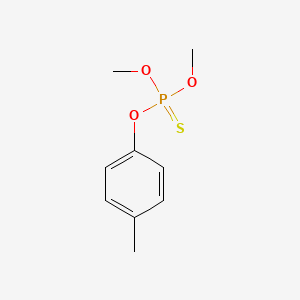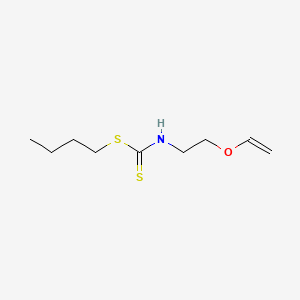![molecular formula C36H64ClN3O B12696402 1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride CAS No. 97337-79-6](/img/structure/B12696402.png)
1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride is a synthetic organic compound belonging to the imidazolium class. Imidazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a benzyl group, a long alkyl chain, and an imidazolium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride typically involves multiple steps. One common method includes the alkylation of imidazole derivatives with appropriate alkyl halides. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Scientific Research Applications
1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its imidazolium core can interact with nucleic acids and proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
Uniqueness
1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride is unique due to its specific combination of a benzyl group, a long alkyl chain, and an imidazolium core. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity compared to similar compounds.
Properties
CAS No. |
97337-79-6 |
|---|---|
Molecular Formula |
C36H64ClN3O |
Molecular Weight |
590.4 g/mol |
IUPAC Name |
N-[3-(1-benzyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]dodecanamide;chloride |
InChI |
InChI=1S/C36H63N3O.ClH/c1-3-5-7-9-11-13-15-17-22-27-35-37-30-32-39(35,33-34-25-20-19-21-26-34)31-24-29-38-36(40)28-23-18-16-14-12-10-8-6-4-2;/h19-21,25-26H,3-18,22-24,27-33H2,1-2H3;1H |
InChI Key |
BYQZAVIIAGXXFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCCNC(=O)CCCCCCCCCCC)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


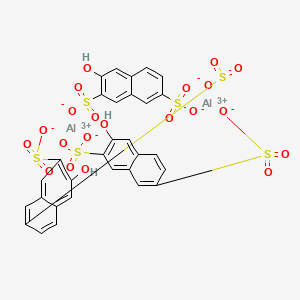
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)

